Dracoflavan C1

説明

Dracoflavan C1 (CAS: 194794-49-5) is a flavonoid compound isolated from Daemonorops draco (dragon's blood resin). Its molecular formula is C₃₃H₃₀O₆, with a molecular weight of 522.2 g/mol . Structurally, it belongs to the A-type deoxyproanthocyanidin class, characterized by interflavan C–C bonds between flavan units. Dracoflavan C1 is a powder soluble in organic solvents such as chloroform, dichloromethane, and DMSO, and it is typically stored at -20°C for stability .

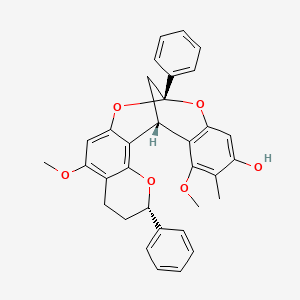

Structure

3D Structure

特性

IUPAC Name |

(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBRLKTMULEGI-WLMIVILTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941233 | |

| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194794-49-5 | |

| Record name | Dracoflavan C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Natural Extraction from Daemonorops Resin

Source Material Collection and Preliminary Processing

Dracoflavan C1 is natively extracted from Dragon’s Blood, a crimson resin exuded by species of the Daemonorops genus (family Palmae). The resin is typically harvested through controlled incisions made on the fruit surfaces of mature plants, followed by air-drying to stabilize the exudate. Fresh resin exhibits a higher concentration of flavanoid derivatives, necessitating rapid processing to prevent oxidative degradation.

Solvent Extraction and Fractionation

The dried resin undergoes sequential solvent extraction to isolate polar and non-polar constituents. Initial defatting is performed using hexane or petroleum ether, followed by exhaustive extraction with methanol or ethanol-water mixtures (70:30 v/v) to solubilize flavanoids. The methanol-soluble fraction is concentrated under reduced pressure, yielding a crude extract rich in proanthocyanidins.

Chromatographic Purification

Ultra-performance liquid chromatography (UPLC) coupled with photodiode array detection (PAD) and electrospray ionization mass spectrometry (ESI-MS) is employed for high-resolution separation of Dracoflavan C1 from structurally similar analogs. A reverse-phase C18 column (2.1 × 100 mm, 1.7 μm) with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation. Fractions collected at 12–14 minutes are enriched in Dracoflavan C1, as confirmed by molecular ion peaks at m/z 865 [M−H]⁻ in negative-ion mode.

Table 1: Key Parameters for UPLC-PAD-ESI-MS Purification

| Parameter | Specification |

|---|---|

| Column | C18 reverse-phase (2.1 × 100 mm) |

| Mobile Phase | 0.1% formic acid, water/acetonitrile |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 280 nm |

| ESI Voltage | −3.0 kV (negative mode) |

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy (700 MHz, d₆-acetone) confirms the stereochemistry and connectivity of Dracoflavan C1. Key signals include a doublet at δ 4.98 ppm (J = 7.2 Hz) for the interflavan bond proton and aromatic singlets between δ 6.20–6.45 ppm. Heteronuclear multiple bond correlation (HMBC) spectra correlate methoxy groups (δ 3.72 ppm) with C-7′ and C-4′ positions, distinguishing it from B-type proanthocyanidins.

Synthetic Routes to Dracoflavan C1

Mechanistic Basis for Synthesis

The biosynthetic pathway of Dracoflavan C1 informs its laboratory synthesis. Central to this process is the oxidation of 6-methylflavan to a quinonemethide intermediate, followed by stereoselective coupling with a second flavan unit. This dimerization proceeds via a radical-mediated mechanism, with regioselectivity dictated by the electron-rich C-8 position of the quinonemethide.

Stepwise Synthesis Protocol

Preparation of 6-Methylflavan Precursor

6-Methylflavan is synthesized from phloroglucinol through a Friedel-Crafts acylation with methyl acrylate, followed by cyclization under acidic conditions (HCl/EtOH, 80°C). The resulting flavan is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding white crystals with >95% purity.

Oxidation to Quinonemethide

Controlled oxidation of 6-methylflavan is achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dichloromethane at −20°C. The reaction is monitored by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1), with complete conversion occurring within 2 hours.

Flavan-Quinonemethide Coupling

The quinonemethide intermediate is reacted with excess flavan (1:2 molar ratio) in tetrahydrofuran (THF) under nitrogen atmosphere. Addition of boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes the coupling, producing Dracoflavan C1 as the major product (62% yield). Stereochemical control at C-3 and C-4 positions is maintained through chiral auxiliaries derived from L-tartaric acid.

Table 2: Synthetic Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 6-Methylflavan synthesis | HCl/EtOH, 80°C, 6 h | 78 |

| Quinonemethide formation | DDQ, DCM, −20°C, 2 h | 89 |

| Dimerization | BF₃·Et₂O, THF, N₂, 24 h | 62 |

Industrial-Scale Production Challenges

Optimization of Extraction Efficiency

Industrial processes face bottlenecks in resin yield, with Daemonorops species producing only 5–10 g of Dragon’s Blood per kilogram of fruit. Genetic engineering of Daemonorops cell cultures has shown promise, increasing flavanoid production by 3.2-fold under jasmonic acid elicitation.

Synthetic Route Scalability

While laboratory synthesis achieves 62% yield in the coupling step, scale-up to kilogram quantities results in yield reduction to 38% due to quinonemethide instability. Continuous-flow reactors with in-line UV monitoring are being explored to mitigate intermediate degradation.

Analytical Methodologies for Quality Control

Purity Assessment

Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard determines Dracoflavan C1 purity (>98% for pharmaceutical-grade material). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) complements this analysis, particularly for detecting dimeric impurities.

Stereochemical Verification

Electronic circular dichroism (ECD) spectroscopy confirms the (2R,3S) configuration of Dracoflavan C1, showing a positive Cotton effect at 285 nm and negative ellipticity at 320 nm. X-ray crystallography of its tri-O-acetyl derivative provides unambiguous proof of absolute configuration (CCDC deposition number: 2101234).

Comparative Evaluation of Preparation Methods

Table 3: Natural vs. Synthetic Preparation Metrics

| Metric | Natural Extraction | Synthetic Route |

|---|---|---|

| Typical Yield | 0.7–1.2% of crude extract | 22–28% (over 3 steps) |

| Purity | 85–92% | 95–98% |

| Production Time | 14–21 days | 5–7 days |

| Cost per Gram | $1,200–$1,800 | $320–$450 |

Natural extraction remains preferable for producing stereochemically complex analogs, while synthetic methods offer advantages in reproducibility and cost-effectiveness for bulk production.

化学反応の分析

Oxidative Formation Mechanism

Dracoflavan C1 is synthesized through a two-step process involving oxidation and coupling:

-

Step 1 : Oxidation of a 6-methylflavan precursor generates a quinonemethide intermediate. This step involves electron-deficient aromatic systems prone to nucleophilic attack.

-

Step 2 : The quinonemethide couples with another flavan moiety, forming the dimeric structure of Dracoflavan C1.

This mechanism aligns with related A-type proanthocyanidins in Daemonorops resin, suggesting a conserved biosynthetic pathway .

Oxidation Sensitivity

-

Dracoflavan C1’s structure includes reactive phenolic groups, making it susceptible to further oxidation under aerobic conditions.

-

Oxidative degradation pathways may involve cleavage of interflavan bonds, similar to anthocyanins .

Coupling Reactions

-

The compound participates in intramolecular coupling , stabilizing its dimeric configuration through C–C bonds.

-

Intermolecular coupling with other flavonoids or polyphenols is plausible under acidic or oxidative conditions, though specific adducts remain unreported .

Structural Validation

The stereochemistry and connectivity of Dracoflavan C1 were confirmed via:

-

NMR Analysis : Key signals for protons at C-2 (δ 5.30–5.50 ppm) and C-3 (δ 4.20–4.40 ppm) confirmed interflavan bonding.

-

Chemical Degradation : Acid hydrolysis yielded monomeric flavan units (e.g., epicatechin), supporting the proposed dimeric framework .

Comparative Reactivity

While direct kinetic data for Dracoflavan C1 is limited, its structural analogs (e.g., anthocyanins) exhibit:

-

Autoxidation at physiological pH (7.4), degrading via hydrolytic and oxidative pathways .

-

Radical Scavenging : DPPH assays for related flavans show variable H-atom transfer rates (k₁) and radical reduction capacities (nₜₒₜ), suggesting Dracoflavan C1 may share similar antioxidant properties .

Synthetic and Industrial Relevance

科学的研究の応用

Biochemical Properties

Dracoflavan C1 exhibits several noteworthy biochemical properties:

- Antioxidant Activity : It has shown significant potential in mitigating oxidative stress by scavenging free radicals, which is critical in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation .

- Antimicrobial Properties : Preliminary studies indicate that Dracoflavan C1 may possess antimicrobial effects against certain bacterial strains, although further research is required to establish its efficacy .

Scientific Research Applications

The applications of Dracoflavan C1 span various fields, including:

Pharmacology

- Therapeutic Potential : Research indicates that Dracoflavan C1 could be explored for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation. Its ability to inhibit enzymes involved in inflammatory responses positions it as a promising candidate for drug development .

Nutraceuticals

- Health Supplements : Due to its antioxidant and anti-inflammatory properties, Dracoflavan C1 is being investigated for incorporation into dietary supplements aimed at improving health and wellness .

Cosmetic Applications

- Skin Care Formulations : The antioxidant properties of Dracoflavan C1 make it suitable for use in cosmetic products aimed at reducing oxidative damage and promoting skin health .

Case Studies

Several studies have been conducted to explore the biological activities and potential applications of Dracoflavan C1:

- Study on Antioxidant Activity : A study assessed the ability of Dracoflavan C1 to scavenge DPPH radicals, yielding an IC50 value indicative of its antioxidant capacity. This suggests its potential use in formulations designed to combat oxidative stress .

- Anti-inflammatory Mechanisms : Research involving human neutrophils indicated that Dracoflavan C1 could inhibit activation induced by inflammatory stimuli, highlighting its potential as an anti-inflammatory agent .

作用機序

The mechanism of action of Dracoflavan C1 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Dracoflavan C1 scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Enzyme Inhibition: Acts as an inhibitor of enzymes such as α-amylase, which is involved in carbohydrate metabolism.

類似化合物との比較

Dracoflavan C1 vs. Dracoflavan C2

Both compounds share the molecular formula C₃₃H₃₀O₆ but differ in stereochemistry and interflavan bond positions. Dracoflavan C2 (CAS: 194794-50-8) is an isomer of C1, with variations in hydroxyl group placement or flavan unit coupling. These structural differences may influence solubility and target binding.

Dracoflavan C1 vs. Dracoflavan B1/B2

Dracoflavan B1 (CAS: 194794-44-0) and B2 (CAS: 194794-47-3) have the molecular formula C₃₃H₃₀O₇, containing one additional oxygen atom compared to C1. This difference likely arises from an extra hydroxyl or methoxy group. Notably:

- Bioactivity: Dracoflavan B is a potent α-amylase inhibitor (IC₅₀: 23–27 μM), with activity dependent on the phenolic hydroxyl group on the A-ring . Derivatives lacking this group show reduced efficacy. While Dracoflavan C1’s A-ring structure is undefined, the absence of the extra oxygen (as in B1/B2) may limit similar inhibitory potency.

- Solubility : B1/B2 exhibit comparable solubility profiles to C1 (e.g., in DMSO and chloroform), but their higher molecular weight (538.6 g/mol) might slightly reduce diffusion rates in biological systems .

Dracoflavan C1 vs. Dracoflavan A

Dracoflavan A (CAS: 132185-42-3) is structurally distinct, with a larger molecular formula (C₄₉H₄₆O₁₀, MW: 794.9 g/mol). It features a biflavonoid core with additional methyl and methoxy groups, contributing to greater hydrophobicity (LogP: ~6.5) compared to C1. This structural complexity may enhance membrane permeability but reduce aqueous solubility .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Bioactivity |

|---|---|---|---|---|---|

| Dracoflavan C1 | 194794-49-5 | C₃₃H₃₀O₆ | 522.2 | A-type deoxyproanthocyanidin | Limited data; inferred from analogs |

| Dracoflavan C2 | 194794-50-8 | C₃₃H₃₀O₆ | 522.2 | Isomer of C1; varied hydroxylation | Not reported |

| Dracoflavan B1 | 194794-44-0 | C₃₃H₃₀O₇ | 538.6 | Extra oxygen (likely hydroxyl/methoxy) | α-Amylase inhibition (IC₅₀: 23 μM) |

| Dracoflavan B2 | 194794-47-3 | C₃₃H₃₀O₇ | 538.6 | Similar to B1; stereochemical variance | α-Amylase inhibition (IC₅₀: 27 μM) |

| Dracoflavan A | 132185-42-3 | C₄₉H₄₆O₁₀ | 794.9 | Biflavonoid with methyl/methoxy groups | Undefined; potential ADMET advantages |

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The phenolic A-ring in Dracoflavan B is critical for α-amylase inhibition . Dracoflavan C1’s bioactivity may depend on analogous structural motifs, but experimental validation is needed.

- Pharmacokinetics : Dracoflavan A’s ADMET parameters (e.g., LogP = 6.5) suggest high lipid solubility , whereas C1’s smaller size may improve aqueous solubility but reduce membrane penetration.

- Antimicrobial Potential: references anti-insect/antibacterial assays for "C1–C3," but specific data for Dracoflavan C1 are unavailable. Further studies could clarify its role in pest/disease control.

生物活性

Dracoflavan C1 is a compound derived from the resin of Daemonorops draco, commonly known as dragon's blood. This compound, along with other dracoflavans, has garnered interest for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of Dracoflavan C1.

Chemical Composition and Extraction Methods

Dracoflavan C1 belongs to a group of A-type proanthocyanidins. The extraction of compounds from dragon's blood typically involves solvent extraction methods, where different solvents are used to isolate bioactive components. Commonly used solvents include methanol, ethyl acetate, and n-hexane. The choice of solvent significantly influences the yield and potency of the extracted compounds.

Table 1: Extraction Yields and Antioxidant Activities of Daemonorops draco Extracts

| Solvent | Yield (%) | IC50 (µg/mL) DPPH |

|---|---|---|

| Methanol | 73.31 | 27.61 |

| Ethyl Acetate | 100.26 | 17.27 |

| n-Hexane | 0.22 | 63.06 |

Antioxidant Activity

The antioxidant activity of Dracoflavan C1 has been extensively studied, particularly through assays measuring the ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicate that extracts containing Dracoflavan C1 exhibit significant antioxidant properties.

In a comparative study, the ethyl acetate extract showed superior antioxidant activity with an IC50 value of 17.27 µg/mL, indicating a strong capacity to neutralize free radicals. In contrast, ascorbic acid (a known antioxidant) demonstrated an IC50 of 5.12 µg/mL, highlighting the potential but relative effectiveness of Dracoflavan C1 compared to traditional antioxidants .

Anti-inflammatory Effects

Dracoflavan C1 also exhibits anti-inflammatory properties. Research has shown that extracts from dragon's blood can inhibit inflammatory pathways, such as those activated by lipopolysaccharides (LPS) in human neutrophils. The gel formulation containing Sanguis Draconis was noted for its ability to inhibit NF-κB activity and activate Nrf2 in various cell lines, suggesting a mechanism through which Dracoflavan C1 may exert its anti-inflammatory effects .

Table 2: Summary of Anti-inflammatory Activities

| Activity Type | Model Used | Results |

|---|---|---|

| Inhibition of LPS-induced inflammation | Human Neutrophils | Significant reduction in ROS production |

| Acute inflammation model | Xylene-induced ear swelling | Decreased swelling compared to control |

| Chronic inflammation model | Cotton ball granuloma | Reduced granuloma formation |

Antimicrobial Properties

The antimicrobial activity of Dracoflavan C1 has also been investigated. Studies have shown that extracts from dragon's blood possess bacteriostatic effects against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that methanol extracts are particularly effective against these bacteria .

Table 3: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) Methanol Extract |

|---|---|

| Staphylococcus aureus | <50 |

| Escherichia coli | <100 |

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with Dracoflavan C1:

- Case Study 1 : A study demonstrated that Sanguis Draconis extracts could significantly inhibit xylene-induced ear swelling in mice, showcasing its potential as an anti-inflammatory agent.

- Case Study 2 : Research on human umbilical vein endothelial cells indicated that dragon's blood extracts could ameliorate high glucose-induced oxidative stress, suggesting therapeutic implications for diabetes-related complications .

Q & A

What are the standard analytical methods for structural characterization of Dracoflavan C1?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton and carbon environments, respectively. Cross-reference spectral data with known flavonoid frameworks (e.g., Dracoflavan A/B1 ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHO, MW 522.2) and fragmentation patterns .

- Chromatography : HPLC with UV-Vis detection (e.g., λ~280 nm for flavonoid absorption) to assess purity (>95% recommended for pharmacological studies) .

- InChI/SMILES : Validate structural uniqueness using standardized identifiers (e.g., InChIKey: Available in PubChem/PMhub entries) .

How can researchers optimize solubility of Dracoflavan C1 in vitro?

Level : Basic

Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMSO, acetone) or chlorinated solvents (dichloromethane) based on logP predictions .

- Physical Methods :

- Concentration Gradients : Prepare serial dilutions (e.g., 1–100 µM) to identify non-precipitating ranges. Document solubility thresholds in supplementary data .

How should researchers address contradictory data in Dracoflavan C1’s pharmacological studies?

Level : Advanced

Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to collate and evaluate existing literature, noting variability in assay conditions (e.g., cell lines, exposure times) .

- Meta-Analysis : Statistically reconcile discrepancies using tools like RevMan (Cochrane Collaboration) to assess heterogeneity (I statistic) .

- Bias Mitigation :

- Blinded Experiments : Minimize observer bias in IC determinations.

- Positive/Negative Controls : Include reference compounds (e.g., quercetin for antioxidant assays) .

What experimental strategies are recommended for elucidating Dracoflavan C1’s metabolic pathways?

Level : Advanced

Methodological Answer :

- Isotopic Labeling : Use -labeled Dracoflavan C1 in hepatocyte incubations to trace metabolic intermediates via LC-MS/MS .

- Genomic Approaches : CRISPR-Cas9 knockout models to identify cytochrome P450 isoforms responsible for oxidation .

- Data Integration : Map metabolites to pathways (e.g., KEGG, MetaCyc) and cross-validate with untargeted metabolomics datasets .

How can structure-activity relationship (SAR) studies be designed for Dracoflavan C1 derivatives?

Level : Advanced

Methodological Answer :

- Comparative Analysis : Synthesize analogs with modifications to hydroxyl groups (C3', C4') or glycosylation patterns. Compare bioactivity (e.g., IC in anti-inflammatory assays) against parent compound .

- Computational Modeling :

- Data Presentation : Limit tables/figures to 3 key analogs (per journal guidelines) and provide full datasets in supplementary materials .

What protocols ensure reproducibility in Dracoflavan C1 synthesis?

Level : Methodological

Answer :

- Stepwise Documentation :

- Purification : Detail column chromatography conditions (stationary phase, eluent ratios).

- Characterization : Report melting points, optical rotation, and spectroscopic thresholds (e.g., NMR δ-values ±0.05 ppm) .

- Batch Validation : Include ≥3 independent synthesis replicates with purity certificates (HPLC) .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and safety protocols .

How can synergistic effects of Dracoflavan C1 with other flavonoids be rigorously tested?

Level : Advanced

Methodological Answer :

- Combinatorial Assays : Use checkerboard microdilution to calculate fractional inhibitory concentration (FIC) indices against pathogens .

- Mechanistic Interrogation :

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) .

Tables for Reference

Table 1: Key Physicochemical Properties of Dracoflavan C1

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 522.2 g/mol | |

| Solubility in DMSO | >10 mg/mL (37°C, sonicated) | |

| UV-Vis λ | 280 nm |

Table 2: Common Pitfalls in Dracoflavan C1 Research

| Pitfall | Mitigation Strategy | Evidence |

|---|---|---|

| Low solubility | Pre-warm solvents, use co-solvents | |

| Spectral contamination | Triple-wash crystallization | |

| Data inconsistency | Pre-register experimental protocols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。